2-(7-Cyano-1H-indol-1-yl)acetic acid

CRTH2 antagonist Prostaglandin D2 receptor Inflammation

2-(7-Cyano-1H-indol-1-yl)acetic acid (CAS: 1239711-92-2) is the only cyano-substituted indole-1-acetic acid derivative validated for CRTH2 antagonist and LSD1 inhibitor programs. The C7-cyano group is essential for target engagement; 5-cyano, 3-cyano, or unsubstituted variants cannot replace it in target-specific applications. This scaffold also serves as a key comparator in HDAC selectivity panels and hERG cardiac safety profiling. Verify position before purchase to avoid invalid pharmacological data.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B8403280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Cyano-1H-indol-1-yl)acetic acid
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C#N)N(C=C2)CC(=O)O
InChIInChI=1S/C11H8N2O2/c12-6-9-3-1-2-8-4-5-13(11(8)9)7-10(14)15/h1-5H,7H2,(H,14,15)
InChIKeyDCQLWBJDOYPXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Cyano-1H-indol-1-yl)acetic acid: Procurement Specifications and Research-Grade Characterization


2-(7-Cyano-1H-indol-1-yl)acetic acid (CAS: 1239711-92-2) is a cyano-substituted indole-1-acetic acid derivative with molecular formula C11H8N2O2 and molecular weight 200.19 g/mol . This compound features a cyano group at the C7 position of the indole ring, a substitution pattern that distinguishes it from other positional isomers such as 3-cyano (CAS: 626218-03-9), 4-cyano, 5-cyano (CAS: 202124-67-2), and 6-cyano variants, as well as from the unsubstituted parent indole-1-acetic acid [1]. The compound serves as a research intermediate and a pharmacological tool compound, with documented activities across multiple target classes including chemokine receptors (CRTH2 antagonism) [2], lysine-specific demethylase 1 (LSD1) inhibition [3], and epigenetic enzyme modulation (HDAC inhibition profiles) [4].

2-(7-Cyano-1H-indol-1-yl)acetic acid: Why Positional Isomers and Unsubstituted Analogs Cannot Substitute


Generic substitution with unsubstituted indole-1-acetic acid or alternative cyano-positional isomers (3-cyano, 4-cyano, 5-cyano, 6-cyano) is not scientifically valid for target-specific applications. The C7 cyano substitution confers distinct steric and electronic properties that directly modulate target engagement profiles: the 7-cyano moiety enables specific hydrogen-bond acceptor interactions within the CRTH2 receptor binding pocket that are absent in 5-cyano or unsubstituted variants [1]. Furthermore, comparative pharmacological screening reveals that the 7-cyano derivative demonstrates a unique selectivity fingerprint across HDAC isoforms and LSD1 versus other epigenetic targets, whereas 5-cyano and 3-cyano positional isomers exhibit markedly different potency and selectivity profiles [2]. These structure-activity relationship (SAR) divergences are documented in patent literature where only the 7-cyano substituted indole-1-acetic acid scaffold appears in multiple distinct therapeutic programs spanning CRTH2 antagonism and LSD1 inhibition, underscoring that the C7 substitution pattern is non-interchangeable with other positional variants for these applications [3].

2-(7-Cyano-1H-indol-1-yl)acetic acid: Quantitative Differentiation Evidence for Procurement Decisions


2-(7-Cyano-1H-indol-1-yl)acetic acid: CRTH2 Antagonism versus 5-Cyano Positional Isomer

2-(7-Cyano-1H-indol-1-yl)acetic acid is explicitly claimed as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist, with the C7 cyano group identified as a critical pharmacophore element for receptor binding [1]. The compound is distinguished from the 5-cyano positional isomer (CAS: 202124-67-2) and unsubstituted indole-1-acetic acid, which do not appear as active CRTH2 antagonist scaffolds in the same patent family .

CRTH2 antagonist Prostaglandin D2 receptor Inflammation

2-(7-Cyano-1H-indol-1-yl)acetic acid: LSD1 Inhibitory Activity versus Cyano-Substituted Indole Analogs

2-(7-Cyano-1H-indol-1-yl)acetic acid and its derivatives are claimed as LSD1 inhibitors, with the 7-cyano substitution pattern explicitly specified in the generic Markush structures [1]. Comparative SAR within the patent family indicates that cyano substitution at the C7 position of the indole core confers LSD1 inhibitory activity, whereas unsubstituted indole-1-acetic acid lacks this activity [2].

LSD1 inhibitor KDM1A Epigenetics Cancer

2-(7-Cyano-1H-indol-1-yl)acetic acid: hERG Safety Liability Profile versus In-Class Compounds

Safety profiling data for 2-(7-cyano-1H-indol-1-yl)acetic acid indicates an hERG IC50 of 25,000 nM (25 µM) in CHO cells using QPatch electrophysiology [1]. This moderate hERG inhibitory activity is notably distinct from several other cyano-indole derivatives which exhibit hERG IC50 values in the sub-micromolar to low micromolar range, representing a potential cardiac safety liability differentiation [2].

hERG inhibition Cardiotoxicity Safety pharmacology

2-(7-Cyano-1H-indol-1-yl)acetic acid: Validated Research Application Scenarios Based on Quantitative Evidence


CRTH2 Antagonist Development for Prostaglandin D2-Mediated Inflammatory Disorders

2-(7-Cyano-1H-indol-1-yl)acetic acid serves as a starting scaffold or reference compound for CRTH2 (DP2 receptor) antagonist programs targeting prostaglandin D2-mediated diseases including asthma, allergic rhinitis, and atopic dermatitis [1]. The C7 cyano substitution is essential for CRTH2 antagonism within this chemotype; 5-cyano and unsubstituted indole-1-acetic acid variants lack this activity. Researchers should verify the C7 substitution pattern prior to procurement to ensure target engagement fidelity.

LSD1 (KDM1A) Epigenetic Inhibitor Lead Generation

This compound functions as an LSD1 inhibitor scaffold, with the 7-cyano substituted indole-1-acetic acid core appearing in multiple LSD1-targeted patent families [1]. The scaffold is suitable for early-stage epigenetic drug discovery programs focused on LSD1-mediated cancers (acute myeloid leukemia, small cell lung cancer) or neurological disorders. Unsubstituted indole-1-acetic acid does not recapitulate this activity, making positional verification critical for assay reproducibility.

Indole-Based HDAC Inhibitor Selectivity Profiling

Indole-1-acetic acid derivatives with cyano substitution have been evaluated for HDAC1 inhibitory activity [1]. The 7-cyano variant may be employed as a comparator in HDAC selectivity panels when profiling novel indole-based epigenetic modulators, particularly to assess isoform selectivity across HDAC1, HDAC3, and HDAC6 in fluorogenic enzymatic assays.

hERG Safety Counter-Screening in Cyano-Indole Lead Optimization

With a documented hERG IC50 of 25 µM in CHO cells [1], 2-(7-cyano-1H-indol-1-yl)acetic acid serves as a benchmark for assessing cardiac safety liabilities during the optimization of cyano-indole derived lead series. Medicinal chemistry teams can use this compound as an internal reference standard when evaluating whether structural modifications to the indole core (C7 substituent variations, N1-acetic acid modifications) increase or decrease hERG channel inhibition relative to the baseline 25 µM value.

Quote Request

Request a Quote for 2-(7-Cyano-1H-indol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.